

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Cat. No.: B595298

[Get Quote](#)

An In-depth Technical Guide on **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** and its Analogs for Drug Discovery Professionals

CAS Number: 1311197-86-0[\[1\]](#)

Executive Summary

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#)[\[6\]](#) This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding the potential of **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole**. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative physicochemical data for **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** is not readily available. However, data for structurally related compounds are presented below to provide an estimate of its properties.

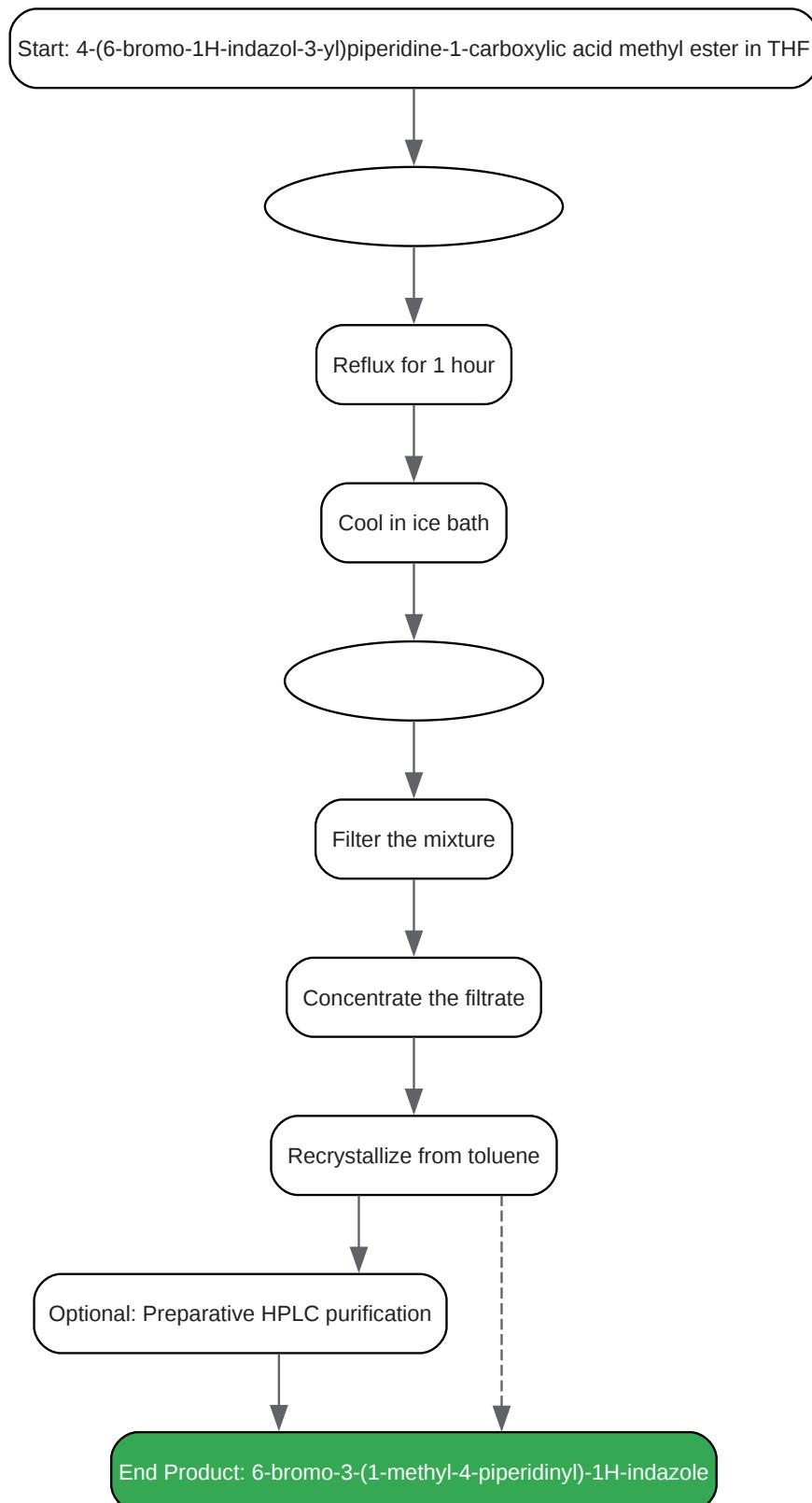
Property	6-bromo-3-methyl-1H-indazole	6-bromo-1-methyl-1H-indazole
Molecular Formula	C8H7BrN2 ^[7]	C8H7BrN2 ^[8]
Molecular Weight	211.06 g/mol ^[7]	Not Available
CAS Number	7746-27-2 ^[7]	590417-94-0 ^[8]
Purity	Not Available	97% ^[8]
Physical Form	Not Available	Solid ^[8]
Storage Temperature	Not Available	Room Temperature ^[8]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** are not described in the provided search results. However, general synthetic routes for related bromo-indazole derivatives can provide insight into potential synthetic strategies.

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various synthetic methodologies, often starting from appropriately substituted benzene derivatives.^[5] A common approach involves the formation of the pyrazole ring fused to the benzene ring.


Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole

A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.^[9]

Experimental Protocol:

- A suspension of LiAlH4 (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is prepared under a nitrogen atmosphere.

- To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester (28.1 g, 0.083 mol) is added dropwise.
- The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.
- Water is carefully added to quench the reaction.
- The mixture is filtered, and the filtrate is concentrated to yield a solid product.
- The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole with a melting point of 203°-205° C.[9]
- Further purification can be achieved by preparative HPLC on a silica gel column using an eluent of CH₂Cl₂:CH₃OH:(C₂H₅)₂NH (95:4:1).[9]

[Click to download full resolution via product page](#)

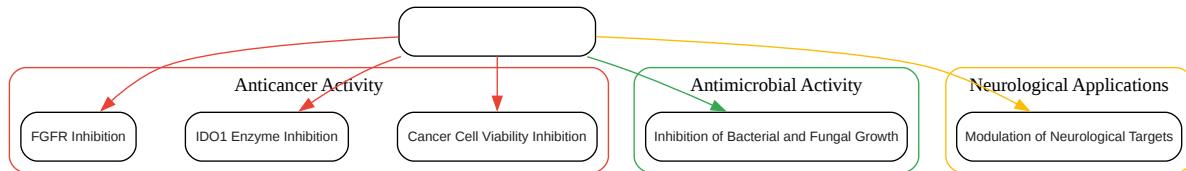
Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.

Biological Activities and Potential Applications

Indazole derivatives are recognized for a wide array of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry.[3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5][6][10]

Anticancer Activity

Numerous indazole-based compounds have been investigated for their potential as anticancer agents.[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. [5]


Compound Class	Cell Line	Activity
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides	HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia)	Inhibition of cancer cell viability[5]
1H-indazol-3-amine derivatives	FGFR1	Potent inhibitors[4]
3-substituted 1H-indazoles	IDO1 enzyme	Potent inhibitory activity[4]

Antimicrobial Activity

Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains.[5]

Neurological Applications

6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[10]

[Click to download full resolution via product page](#)

Caption: Potential biological activities of 6-bromo-indazole derivatives.

Conclusion

While direct experimental data on **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** is sparse, the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug discovery and development. The synthetic accessibility of the indazole core allows for diverse functionalization, leading to compounds with a wide range of biological activities, including promising anticancer, antimicrobial, and neurological applications. Further research into specific analogs like **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** is warranted to explore their therapeutic potential fully. This guide serves as a foundational resource for researchers interested in leveraging the indazole scaffold for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemhub.com [echemhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [6-Bromo-3-cyclopropyl-1-methyl-1H-indazole CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595298#6-bromo-3-cyclopropyl-1-methyl-1H-indazole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com